molecular formula C12H18Cl2N2 B2769552 (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride CAS No. 2174007-98-6

(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride

Cat. No.: B2769552
CAS No.: 2174007-98-6
M. Wt: 261.19
InChI Key: YIMRCGQGFOSOGY-AQEKLAMFSA-N
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Description

(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride is a bicyclic amine compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its azabicyclohexane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This method allows for the formation of the bicyclic structure with high diastereoselectivity. The reaction conditions often include the use of an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic core.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action for (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine is unique due to its benzyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can enhance its potential in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c13-12-6-11(12)8-14(9-12)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H/t11-,12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMRCGQGFOSOGY-AQEKLAMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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